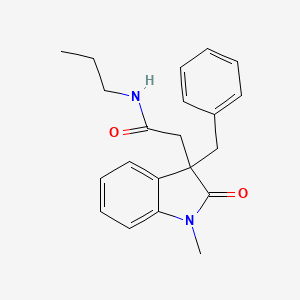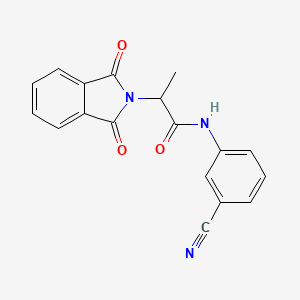
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. BMDP has gained significant attention in the scientific community due to its potential use as a research chemical.
Mecanismo De Acción
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide is believed to act as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This mechanism of action is similar to other cathinones and is thought to contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce stimulant effects in animal studies, including increased locomotor activity, hyperthermia, and stereotypic behavior. This compound has also been shown to produce rewarding effects in animal models of drug addiction, indicating its potential as a substance of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has several advantages for use in lab experiments, including its availability and affordability compared to other research chemicals. However, this compound has several limitations, including its potential for abuse and lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide. One area of interest is the investigation of its potential as a treatment for drug addiction. This compound has been shown to produce rewarding effects, and further research could investigate its potential as a substitute for other drugs of abuse. Additionally, research could focus on the development of novel cathinone derivatives with improved safety and efficacy profiles. Finally, research could investigate the potential of this compound as a tool for studying the neurochemistry of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound with potential use as a research chemical. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a tool for investigating the neurochemistry of addiction and other psychiatric disorders.
Métodos De Síntesis
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide can be synthesized through a multistep process involving the condensation of 4-chlorobutyryl chloride with N-ethyl-2-aminoindole, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the acetylation of the amine group with propionic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has a similar chemical structure and pharmacological profile to other cathinones such as MDPV and α-PVP. This compound has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry.
Propiedades
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-13-22-19(24)15-21(14-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(2)20(21)25/h4-12H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOAGETVRLXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![(3aS*,6aR*)-5-(4-ethylbenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5466067.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5466075.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-2-buten-1-amine](/img/structure/B5466096.png)

![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)
![N'-[1-(3',5'-dinitro-2,2'-bithien-5-yl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5466168.png)
amine hydrochloride](/img/structure/B5466169.png)